Product packaging for Biotin-PEG5-CH2CH2COOH(Cat. No.:CAS No. 2252330-85-9)

Biotin-PEG5-CH2CH2COOH

Cat. No.: B3392395
CAS No.: 2252330-85-9
M. Wt: 535.7 g/mol
InChI Key: ADXLVCTYGZKIQE-IPJJNNNSSA-N
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Description

Biotin-PEG5-CH2CH2COOH is a useful research compound. Its molecular formula is C23H41N3O9S and its molecular weight is 535.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 535.25635107 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41N3O9S B3392395 Biotin-PEG5-CH2CH2COOH CAS No. 2252330-85-9

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O9S/c27-20(4-2-1-3-19-22-18(17-36-19)25-23(30)26-22)24-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-21(28)29/h18-19,22H,1-17H2,(H,24,27)(H,28,29)(H2,25,26,30)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXLVCTYGZKIQE-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252330-85-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252330-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

The Strategic Importance of Heterobifunctional Polyethylene Glycol Linkers

Heterobifunctional linkers are compounds that possess two different reactive functional groups at their termini. This design is crucial for controlled, stepwise conjugation, allowing for the specific attachment of two different molecules. Polyethylene (B3416737) glycol (PEG) is often chosen as the spacer component in these linkers due to its advantageous properties. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility and stability of the conjugated substance. nih.govaxispharm.compurepeg.com It can also reduce the immunogenicity of therapeutic molecules and prolong their circulation time in biological systems. nih.govaxispharm.com

The use of heterobifunctional PEG linkers is central to creating complex biomolecular systems. nih.gov For instance, one end of the linker can be attached to a targeting molecule, such as an antibody, while the other end is conjugated to a therapeutic agent or a diagnostic probe. nih.govplos.org This strategy is fundamental in the development of antibody-drug conjugates (ADCs) and targeted imaging agents. broadpharm.com The PEG spacer in these constructs not only provides a flexible connection but also helps to minimize potential steric hindrance between the conjugated partners, preserving their individual functions. precisepeg.com

The Power of Biotin Avidin/streptavidin Affinity in Bioconjugation

The interaction between biotin (B1667282) (a B-vitamin) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, characterized by an extremely low dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgthermofisher.com This exceptionally high affinity and specificity make the biotin-streptavidin system a cornerstone of many biotechnological applications, including immunoassays, affinity chromatography, and cell labeling. lumiprobe.comrsc.orgacs.org

Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is often preferred over avidin (from egg white) because it lacks glycosylation and has a near-neutral isoelectric point, which results in lower non-specific binding in many applications. wikipedia.orglumiprobe.com Each streptavidin tetramer can bind up to four biotin molecules, allowing for signal amplification and the assembly of multivalent complexes. wikipedia.orgthermofisher.com In the context of Biotin-PEG5-CH2CH2COOH, the biotin group serves as a highly specific "tag" that can be targeted by streptavidin or avidin conjugates, enabling the precise immobilization or detection of the molecule to which the linker is attached. broadpharm.com

Precision Engineering with Discrete Polyethylene Glycol Linkers

Strategies for the Controlled Synthesis of Biotin-PEGn-Carboxylic Acid Derivatives

The synthesis of Biotin-PEGn-carboxylic acid derivatives is a multi-step process that requires precise control to ensure the purity and functionality of the final product. A common approach involves the coupling of a biotin derivative with a PEG linker that has a protected carboxylic acid at one end and a reactive group, such as an amine, at the other.

A general synthetic route can be outlined as follows:

Activation of Biotin: The carboxylic acid group of biotin is often activated to facilitate its reaction with the PEG linker. This can be achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an N-hydroxysuccinimide (NHS) ester. gbiosciences.com

PEGylation: The activated biotin is then reacted with a bifunctional PEG linker, for instance, an amino-PEG-acid where the acid group is protected. The length of the PEG chain (n) can be varied to modulate properties like solubility and steric hindrance. axispharm.com

Deprotection: The final step involves the removal of the protecting group from the terminal carboxylic acid, yielding the desired Biotin-PEGn-COOH compound.

The choice of protecting groups and reaction conditions is critical to prevent side reactions and ensure a high yield of the target molecule. For instance, the synthesis of a branched biotinylated chassis involved the use of a symmetric amino alcohol linker coupled with NHS-activated biotin, followed by further functional group interconversions. acs.org

Functional Tailoring via Carboxylic Acid Activation: EDC/NHS Chemistry and Beyond

The terminal carboxylic acid of this compound is a key functional handle for conjugation to various biomolecules, primarily those containing primary amines, such as proteins and peptides. The most prevalent method for activating this carboxyl group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. gbiosciences.comthermofisher.com

The mechanism proceeds as follows:

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

This intermediate is unstable in aqueous solutions and is prone to hydrolysis. The addition of NHS or Sulfo-NHS displaces the O-acylisourea to form a more stable amine-reactive NHS ester.

This NHS ester then readily reacts with primary amines on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct. nih.gov

This EDC/NHS chemistry is widely employed for its efficiency and the stability of the resulting amide linkage. nih.govpolysciences.com The reaction is typically performed in buffers free of extraneous amines or carboxylates to avoid quenching the reaction. gbiosciences.com

Beyond EDC/NHS, other coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be used to activate the carboxylic acid for amide bond formation. lumiprobe.com

Table 1: Common Reagents for Carboxylic Acid Activation

ReagentCo-reagentTarget Functional GroupResulting BondKey Features
EDCNHS or Sulfo-NHSPrimary AminesAmideWater-soluble, forms stable intermediate
PyBOP-Primary AminesAmideEfficient peptide coupling reagent
DCC-Primary AminesAmideUsed in organic solvents

Exploration of Alternative Terminal Functionalizations for Customized Conjugation

While the carboxylic acid derivative is highly versatile, the synthesis of Biotin-PEG linkers with alternative terminal functional groups expands their utility for customized conjugation strategies. These alternatives allow for reactions with functional groups other than amines, providing greater flexibility in experimental design.

Some common alternative functionalizations include:

Amine-reactive NHS esters: The direct synthesis of Biotin-PEG-NHS esters provides a ready-to-use reagent for labeling proteins and other amine-containing molecules. lumiprobe.comkorambiotech.com

Thiol-reactive Maleimides: Biotin-PEG-maleimide derivatives are designed to react specifically with sulfhydryl groups (thiols) found in cysteine residues of proteins. biosynth.com

Click Chemistry Moieties: The incorporation of terminal azide (B81097) or alkyne groups allows for highly specific and efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgbiosynth.com

Hydrazides: Biotin-PEG-hydrazide can be used to label glycoproteins after oxidation of their carbohydrate moieties to generate aldehydes. thermofisher.com

The choice of the terminal functional group is dictated by the available reactive sites on the target molecule and the desired stability of the resulting conjugate. axispharm.com

Table 2: Alternative Terminal Functional Groups and Their Reactive Partners

Terminal Functional GroupReactive PartnerResulting Linkage
NHS EsterPrimary AmineAmide
MaleimideThiol (Sulfhydryl)Thioether
AzideAlkyneTriazole
AlkyneAzideTriazole
HydrazideAldehyde/KetoneHydrazone

Chemo-Selective Reaction Pathways for Site-Specific Bioconjugation

The ability to attach biotin-PEG linkers to specific sites on a biomolecule is crucial for preserving its biological activity and for creating well-defined conjugates. Chemo-selective ligation strategies leverage unique functional groups that react under mild conditions without cross-reacting with other functionalities present in the biomolecule.

Click Chemistry has emerged as a powerful tool for site-specific bioconjugation. The CuAAC reaction between an azide and a terminal alkyne is highly efficient and orthogonal to most biological functional groups. acs.org This allows for the precise attachment of a biotin-PEG-azide to a protein that has been genetically engineered to contain an alkyne-bearing unnatural amino acid.

Thiol-Maleimide Chemistry offers another pathway for site-specific modification. By targeting a unique cysteine residue on a protein surface, a Biotin-PEG-maleimide can be selectively conjugated. biosynth.com This is particularly useful as the number of free cysteines on a protein is often limited.

Oxime Ligation , the reaction between an aminooxy or hydrazide group and an aldehyde or ketone, provides a further chemo-selective method. biosynth.com Aldehydes can be introduced into proteins site-specifically through enzymatic or chemical methods, allowing for subsequent conjugation with a Biotin-PEG-aminooxy or hydrazide derivative.

These advanced conjugation techniques enable the creation of homogenous populations of biotinylated biomolecules with a defined stoichiometry and site of attachment, which is critical for applications in diagnostics, therapeutics, and advanced biomaterials.

Mechanistic Aspects of Amide Bond Formation with the Carboxylic Acid Moiety

The terminal carboxylic acid (-COOH) group of this compound is the reactive handle for forming stable amide bonds with primary amine groups present on target biomolecules, such as proteins, peptides, or antibodies. This reaction, however, does not proceed spontaneously. It requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.

The most common strategy for this activation involves the use of carbodiimides, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) being a prominent example. The mechanism proceeds as follows:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.

Formation of a Stable Intermediate (Optional but Recommended): To improve reaction efficiency and mitigate the hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and can be purified and stored for later use, or used in a one-pot reaction.

Nucleophilic Attack and Amide Bond Formation: The primary amine on the target biomolecule then attacks the carbonyl carbon of the NHS ester (or the O-acylisourea intermediate directly, albeit less efficiently), leading to the formation of a stable amide bond and the release of NHS (or the EDC urea (B33335) byproduct). gbiosciences.com

This two-step or one-pot reaction, mediated by EDC and NHS, provides a reliable method for covalently attaching the biotin-PEG5 moiety to amine-containing molecules under mild reaction conditions, which is crucial for preserving the biological activity of the target biomolecule. gbiosciences.com

Dynamics and Specificity of Biotin-Avidin/Streptavidin Recognition in Bioconjugates

The interaction between biotin and the proteins avidin (B1170675) (from egg white) and streptavidin (from the bacterium Streptomyces avidinii) is one of the strongest non-covalent interactions known in nature. wikipedia.org This exceptionally high affinity and specificity form the cornerstone of numerous biotechnological applications, and the bioconjugates formed using this compound are no exception.

Key characteristics of this interaction include:

Extraordinarily High Affinity: The dissociation constant (Kd) for the biotin-avidin interaction is in the femtomolar range (approximately 10⁻¹⁵ M), while for biotin-streptavidin, it is in the picomolar to femtomolar range (around 10⁻¹⁴ M). wikipedia.orgnih.gov This translates to an extremely slow off-rate, meaning that once the biotin-avidin/streptavidin complex is formed, it is remarkably stable and resistant to dissociation under a wide range of conditions, including extremes of pH, temperature, and the presence of denaturing agents. nih.govnih.govacs.org

High Specificity: Both avidin and streptavidin possess a deep binding pocket that is structurally complementary to the biotin molecule. A network of hydrogen bonds and van der Waals interactions contributes to the high degree of specificity, ensuring that only biotin and its close structural analogs can bind with high affinity. nih.gov

Rapid Binding Kinetics: The on-rate for the formation of the biotin-streptavidin complex is very fast, allowing for rapid capture and detection in various assay formats. nih.gov

Tetrameric Structure: Both avidin and streptavidin are tetrameric proteins, meaning each protein can bind up to four biotin molecules. wikipedia.orgacs.org This multivalency can be advantageous in certain applications, leading to signal amplification and avidity effects.

While both proteins exhibit high affinity for biotin, streptavidin is often preferred in bioconjugation applications due to its lower non-specific binding. Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ≈ 10), which can lead to electrostatic interactions with negatively charged biomolecules. wikipedia.org In contrast, streptavidin is not glycosylated and has a near-neutral pI, reducing the likelihood of unwanted non-specific binding. wikipedia.org

Role of PEG Spacers in Modulating Steric Hindrance and Enhancing Conjugate Accessibility

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the biotin molecule and the reactive carboxylic acid group is a critical design feature of this compound. PEG is a hydrophilic and flexible polymer that confers several advantageous properties to the resulting bioconjugate. researchgate.netnih.gov

The primary role of the PEG spacer is to mitigate steric hindrance. When a biotinylated molecule needs to bind to avidin or streptavidin, which are large proteins, the close proximity of the conjugated biomolecule can physically obstruct the binding pocket. The PEG spacer acts as a flexible arm, extending the biotin moiety away from the surface of the conjugated molecule. This increased distance reduces steric clashes and allows the biotin to more readily access the binding site of avidin or streptavidin, thereby improving the efficiency of the binding interaction. rsc.orgbroadpharm.com

Influence of PEG Chain Length (PEG5) on Bioconjugation Efficiency and Biological Interaction Kinetics

The length of the PEG spacer is a critical parameter that can significantly influence the properties and performance of the resulting bioconjugate. The "PEG5" designation in this compound indicates that the spacer consists of five repeating ethylene glycol units. The choice of PEG chain length represents a trade-off between several factors. rsc.org

Benefits of a Shorter PEG Chain (like PEG5):

Reduced Steric Crowding of the Linker Itself: While longer PEG chains can better overcome steric hindrance from the conjugated molecule, the PEG chain itself can cause steric hindrance if it is excessively long. rsc.org A shorter chain like PEG5 can provide sufficient spacing without introducing significant additional bulk.

Potentially Higher Reaction Efficiency: In some cases, shorter PEG spacers have been shown to result in more efficient conjugation reactions, leading to an optimal drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates. rsc.org

Considerations for PEG Chain Length:

Balancing Hydrophobicity and Steric Hindrance: The optimal PEG length often depends on the specific properties of the molecule being conjugated. The goal is to find a balance where the PEG spacer is long enough to overcome steric hindrance and improve solubility, but not so long that it negatively impacts the interaction of the conjugated molecule with its target or leads to reduced cellular uptake. rsc.orgmdpi.com

Impact on Biological Interactions: Studies have shown that PEG chain length can affect the binding and uptake of nanoparticles by cells. nih.govdovepress.comdovepress.com While longer PEG chains can reduce protein adsorption and prolong circulation time, they can also shield the targeting moiety, thereby reducing binding to its receptor. nih.gov Therefore, an intermediate length like PEG5 can be advantageous in achieving a balance between shielding and target accessibility.

The following table summarizes the general influence of PEG chain length on various properties of bioconjugates:

PropertyShorter PEG Chain (e.g., PEG5)Longer PEG Chain
Steric Hindrance (from conjugate) Moderate mitigationHigh mitigation
Solubility Enhancement ModerateHigh
Potential for Linker-induced Steric Hindrance LowHigher
Target Accessibility Generally higherCan be reduced (shielding effect)
In Vivo Circulation Time ShorterLonger

This table provides a generalized overview. Optimal PEG length is application-dependent.

Strategies for Reversible and Irreversible Bioconjugation Utilizing this compound

The bioconjugation strategy employed with this compound is primarily centered around the formation of a stable, irreversible amide bond. As discussed in Section 3.1, the reaction between the activated carboxylic acid and a primary amine results in a covalent linkage that is not readily cleaved under physiological conditions. This irreversible nature is desirable for applications requiring long-term stability and robust labeling, such as in immunoassays, affinity chromatography, and cell sorting.

While this compound itself is designed for irreversible conjugation, the broader field of bioconjugation encompasses reversible strategies. These often involve the incorporation of cleavable linkers, which are not an inherent feature of the this compound molecule. However, it is conceptually possible to devise multi-step strategies where a cleavable moiety is first introduced onto the target molecule, which is then reacted with this compound.

Examples of cleavable linker strategies that could be adapted for use in conjunction with biotinylation include:

Disulfide Bonds: These can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A molecule could be functionalized with a thiol group, which is then linked to another molecule via a disulfide bond.

Acid-Labile Linkers: These linkers are stable at neutral pH but cleave under mildly acidic conditions, such as those found in endosomes or lysosomes.

Photocleavable Linkers: These linkers contain a photolabile group that can be cleaved upon exposure to light of a specific wavelength.

It is important to reiterate that these reversible strategies are not an intrinsic property of this compound but represent complementary chemical approaches that could be used in more complex bioconjugation schemes. The primary and direct application of this compound is for the creation of stable, irreversibly linked bioconjugates.

Applications in Advanced Material and Nanotechnology Design

Functionalization of Nanoparticle Platforms for Enhanced Biomedical Capabilities

The surface engineering of nanoparticles is a critical aspect of their application in biomedicine. Biotin-PEG5-CH2CH2COOH is frequently employed to modify the surface of various nanoparticle platforms, thereby enhancing their capabilities for targeted drug delivery, imaging, and diagnostics.

Integration with Polymeric Nanoparticles for Surface Engineering

This compound can be integrated into polymeric nanoparticles to create "stealth" and targeted drug delivery systems. The PEG component helps to reduce recognition by the immune system, thereby increasing circulation time in the bloodstream. mdpi.com The biotin (B1667282) molecule, on the other hand, allows for active targeting of cells that overexpress biotin receptors, such as many types of cancer cells. tandfonline.commdpi.com

For instance, nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be functionalized with biotin-PEG linkers. nih.gov This is often achieved by reacting the carboxylic acid group of the this compound with amine groups on the nanoparticle surface, or by incorporating a biotin-PEGylated polymer during the nanoparticle formulation process. nih.govresearchgate.net Studies have shown that such biotinylated PLGA nanoparticles exhibit enhanced cellular uptake in cancer cells compared to their non-targeted counterparts. tandfonline.com For example, lutein-loaded PLGA-PEG-biotin nanoparticles demonstrated significantly higher uptake in retinal pigment epithelium (RPE) cells, which express the sodium-dependent multivitamin transporter (SMVT) that actively transports biotin. nih.gov

Nanoparticle SystemPolymer MatrixTargeting LigandKey FindingsReference
Lutein-loaded nanoparticlesPLGA-PEGBiotinEnhanced lutein (B1675518) uptake in ARPE-19 retinal cells. nih.gov
SN-38-loaded nanoparticlesPLGABiotinShowed preferential anticancer properties against tumor cells with biotin receptor overexpression. tandfonline.com
Doxorubicin-PLGA nanoparticlesPLGA-lecithin-PEGBiotinDemonstrated targeted delivery and the strongest antitumor ability in vivo with low cardiotoxicity. nih.gov

Surface Modification of Lipid Nanoparticles and Liposomes

Lipid nanoparticles (LNPs) and liposomes are widely used as carriers for both hydrophobic and hydrophilic drugs. Surface modification with this compound enhances their targeting capabilities. The PEG linker extends the biotin moiety away from the nanoparticle surface, making it more accessible for binding to target receptors. nih.gov This surface functionalization can be achieved by including a lipid derivative of this compound during the liposome (B1194612) preparation process.

Biotinylated liposomes can be used in a two-step targeting strategy. encapsula.com First, streptavidin is bound to the biotin on the liposome surface. Then, a biotinylated targeting molecule (e.g., an antibody) is added, which binds to the streptavidin, creating a targeted immunoliposome. encapsula.com This modular approach allows for the versatile application of the same base liposome formulation for different targets. Research has shown that surface modifications of LNPs with PEG variants can alter their cellular tropism, enabling gene editing in diverse retinal cell types. nih.gov

Conjugation to Inorganic Nanostructures (e.g., Gold Nanoparticles, Quantum Dots)

Inorganic nanostructures like gold nanoparticles (AuNPs) and quantum dots (QDs) have unique optical and electronic properties that make them suitable for applications in diagnostics and bioimaging. nih.gov this compound is used to functionalize these nanoparticles, enabling their use in highly sensitive and specific detection assays. nih.gov

Gold nanoparticles can be coated with this compound through the formation of a stable bond between a thiol group (if the linker is modified to have one) and the gold surface. nih.gov These biotinylated AuNPs can then be used in assays where they bind to streptavidin-conjugated targets, leading to a detectable signal. nih.govabcam.com For example, they have been employed as universal probes for the simultaneous detection of nucleic acids and proteins in microarray assays. nih.gov

Similarly, quantum dots, which are semiconductor nanocrystals, can be made water-soluble and biocompatible by capping them with ligands like this compound. nih.govnih.gov The biotin functionality allows for the specific attachment of these fluorescent probes to biological targets, enabling high-resolution imaging and tracking of cellular processes. nih.govnih.gov

Inorganic NanostructureFunctionalization AgentApplicationKey FindingsReference
Gold Nanoparticles (AuNPs)Biotin-PEG-thiolUniversal detection probesEnabled sensitive detection of protein and nucleic acid targets. nih.gov
Quantum Dots (QDs)DHLA-TEG-biotinBiocompatible luminescent probesBiotin groups on the QD surface interact specifically with NeutrAvidin. nih.govnih.gov
Gold Nanoparticles (AuNPs)Biotin-PEGDirect conjugation to streptavidinCan be used for targeted delivery and biosensing. lunanano.com

Design of Multifunctional Micellar Systems for Controlled Assembly

This compound is a key component in the design of multifunctional micelles, which are self-assembling nanostructures typically formed from amphiphilic block copolymers. These systems are engineered for applications such as targeted drug delivery and controlled release. nih.govnih.gov

By incorporating this compound into the hydrophilic block of a copolymer, the resulting micelles will have biotin moieties displayed on their surface. nih.govacs.org This allows for the active targeting of cancer cells that overexpress biotin receptors. researchgate.net For example, micelles self-assembled from a biotin-PEG-b-P(NIPAAm-co-HMAAm)-b-PMMA triblock copolymer have been shown to specifically and efficiently bind to cancer cells. nih.govacs.org

Furthermore, these micellar systems can be designed to be responsive to specific stimuli, such as temperature. nih.govnih.gov For instance, a thermosensitive block can be included in the copolymer, allowing for triggered drug release at a specific temperature, such as that found in a tumor microenvironment. nih.govacs.org The combination of biotin targeting and stimuli-responsive behavior creates a highly sophisticated and effective drug delivery vehicle.

Engineering of Electrospun Fibers and Nanofibers for Biofunctional Applications

Electrospinning is a technique used to produce nanofibers with a large surface area-to-volume ratio, making them ideal for various biomedical applications, including tissue engineering, wound dressing, and biosensing. mdpi.commdpi.comfluidnatek.com Incorporating this compound into the electrospinning solution allows for the creation of biofunctional nanofibers.

By blending a biotin-PEGylated polymer with the primary polymer (e.g., poly(lactic acid), PLA), nanofibers with surface-exposed biotin can be fabricated. nih.gov The solvent used in the electrospinning process can influence the stability and surface availability of the biotin. nih.gov For example, using dimethylformamide (DMF) as a solvent has been shown to result in a higher initial surface availability of biotin compared to using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov

These biotin-functionalized nanofibers can be used to create scaffolds that promote specific cell adhesion and growth or to develop biosensors where the biotin acts as a capture molecule for avidin-linked targets. The high porosity and biomimetic structure of electrospun mats, combined with the specific binding capabilities of biotin, offer a powerful platform for advanced biomedical devices. researchgate.net

Applications in Advanced Biosensing and Analytical Platforms

Development of Surface-Modified Biosensors for Molecular Recognition

The functionalization of sensor surfaces is a critical step in the fabrication of high-performance biosensors. Biotin-PEG5-CH2CH2COOH is instrumental in creating surfaces that can specifically capture target molecules through the robust biotin-streptavidin interaction. This bio-recognition mechanism is characterized by an exceptionally high affinity and specificity, forming the basis for numerous sensing applications. nih.gov The PEG spacer component is particularly important as it creates a hydrophilic layer that effectively reduces the non-specific adsorption of proteins and other biomolecules from complex samples, a common challenge in biosensor development. ugent.be

This compound is widely used to functionalize the surfaces of optical biosensors, such as those based on Surface Plasmon Resonance (SPR) and optical waveguides. ethz.ch In these systems, the carboxylic acid terminus of the molecule is used to covalently attach it to a sensor chip, often a gold-coated or silicon-based substrate. This process creates a surface decorated with accessible biotin (B1667282) molecules.

In SPR applications, the binding of streptavidin or avidin (B1170675) to the biotinylated surface alters the refractive index at the sensor's interface, which is detected as a measurable shift in the SPR signal. mdpi.com This principle allows for the real-time, label-free monitoring of molecular interactions. nih.gov For instance, studies using polymer-based multi-mode optical waveguide SPR sensors have demonstrated the detection of C-reactive protein (CRP) in buffer solutions by employing an aptamer-functionalized, gold-nanoparticle (AuNP)-enhanced sandwich assay built upon a streptavidin-coated surface. mdpi.com Similarly, silicon-on-insulator photonic microring resonators coated with a biotinylated PEG layer show high sensitivity for avidin detection (down to 10 ng/ml) while exhibiting very low response to non-specific proteins like Bovine Serum Albumin (BSA) at concentrations up to 1 mg/ml. ugent.be The use of a PEG coating is crucial as it does not compromise the sensor's detection limit. ugent.be

Optical Biosensor Application Key Finding Reference
Silicon-on-Insulator Microring Resonator PEG coating reduced non-specific binding of BSA while allowing for avidin detection with a limit of 10 ng/ml. ugent.be
Planar Waveguide SPR Sensor Gold-coated sensors monitored the successful attachment of sequential biotin-avidin layers in an aqueous environment. soton.ac.uk
Tilted Fiber Bragg Grating SPR Sensor Achieved a low limit of detection for streptavidin (2 pM) using a biotin-functionalized self-assembled monolayer. nih.gov
Polymer Waveguide SPR Sensor Enabled an AuNP-enhanced sandwich assay for C-reactive protein (CRP) detection. mdpi.com
Smartphone-Assisted Waveguide Sensor Used a biotinylated oligonucleotide in a competitive assay to detect 25-hydroxyvitamin D in human serum. nih.gov nih.gov

In the realm of electrochemical biosensors, this compound facilitates the development of highly sensitive detection platforms. An example is its use in gold nanoparticle-decorated Graphene Field Effect Transistors (AuNP-GFETs). nih.gov In this architecture, avidin is immobilized on the AuNP-GFET surface. The subsequent binding of a biotinylated macromolecule to the immobilized avidin alters the electronic properties of the graphene channel, resulting in a detectable change in current. nih.gov This platform leverages the high specificity of the biotin-avidin interaction to achieve ultrahigh sensitivity and specificity for the target molecule. nih.gov The versatility of biotinylation means that this type of biosensor can be adapted as a common platform for detecting a wide range of proteins, nucleotides, and other macromolecules. nih.gov

QCM-D is a powerful technique for analyzing surface interactions in real-time by measuring changes in both frequency (related to mass) and dissipation (related to viscoelastic properties). nih.gov this compound is frequently used to prepare functionalized sensor surfaces for QCM-D studies. By creating self-assembled monolayers (SAMs) of biotinylated PEG thiols on gold-coated quartz crystals, researchers can precisely monitor the binding of streptavidin. nih.gov

These studies allow for the optimization of surface biotin density to achieve maximum specific binding of streptavidin while minimizing non-specific adsorption from complex media like serum. QCM-D can distinguish different phases of molecular interaction, from the initial deposition of the biotinylated layer to the subsequent binding of proteins and the analysis of conformational changes. nih.gov This makes it an ideal technique for characterizing the formation of lipid bilayers functionalized with biotin and the subsequent binding of avidin, which can then serve as a base for linking other biotinylated molecules. nih.gov The ability to monitor cell behavior, such as adhesion and cytoskeletal rearrangement on bioengineered surfaces, further highlights the utility of QCM-D in fields like regenerative medicine. researchgate.netfrontiersin.org

Fabrication of Microarrays and Biochips for Multiplexed Assays

This compound is a key component in the fabrication of microarrays and biochips, which are platforms designed for the simultaneous analysis of thousands of molecular interactions (multiplexed assays). mdpi.com The molecule's structure allows for the controlled immobilization of biotinylated probes (such as DNA, aptamers, or antibodies) onto a solid support.

The surface of a microarray slide or biochip is first activated and then coated with a layer of streptavidin or avidin. Subsequently, a solution containing various biotinylated probes is spotted onto the surface. The high-affinity interaction ensures that the probes are captured and arranged in a precise, spatially defined pattern. The PEG spacer plays a critical role by extending the biotin moiety away from the surface, ensuring its accessibility and minimizing steric hindrance, thus allowing for efficient interaction with target molecules in the sample. This methodology is fundamental to creating versatile platforms for a wide range of applications, from gene expression profiling to biomarker detection. nih.govmdpi.com

Enhancement of Immunoassays and Diagnostic Methodologies (e.g., ELISA, Western Blotting)

The biotin-streptavidin system, enabled by linkers like this compound, is a cornerstone of modern immunoassays for signal amplification and enhanced detection sensitivity. nih.gov

In an Enzyme-Linked Immunosorbent Assay (ELISA), a detection antibody can be labeled with biotin. After the antibody binds to its target antigen, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added. researchgate.net Since one streptavidin molecule can bind up to four biotin molecules, this system allows for the recruitment of multiple enzyme molecules to a single antigen-antibody complex, significantly amplifying the resulting signal. nih.gov This amplification is crucial for detecting low-abundance analytes. thermofisher.com

Similarly, in Western blotting, biotinylated secondary antibodies are used to detect the primary antibody bound to the protein of interest on a membrane. thermofisher.com The subsequent addition of a streptavidin-enzyme conjugate leads to a strong, localized signal upon addition of a chemiluminescent or chromogenic substrate. researchgate.net However, a critical consideration when using these techniques is the potential for interference from endogenous biotin-containing proteins (e.g., carboxylases) in the sample, which can be bound by the streptavidin conjugate and lead to false-positive signals. nih.govresearchgate.net Therefore, appropriate controls, such as running a lane probed only with the streptavidin conjugate, are recommended to ensure accurate interpretation of the results. nih.gov

Immunoassay Technique Role of this compound (or similar biotinylating agents) Key Consideration Reference
ELISA Enables biotinylation of detection antibodies for signal amplification via streptavidin-enzyme conjugates.Allows for detection of low-concentration analytes. nih.govresearchgate.net
Western Blotting Used to label secondary antibodies, enhancing signal strength through streptavidin-HRP binding.Potential for false positives from endogenous biotin-binding proteins. thermofisher.comnih.govresearchgate.net
Immunohistochemistry (IHC) Biotin-labeled secondary antibodies are used for signal amplification in tissue staining.Allows for visualization of lowly expressed proteins. thermofisher.com

Affinity-Based Purification and Isolation Systems

Affinity purification systems leverage the high specificity of a binding pair to isolate a target molecule from a complex mixture. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making it an excellent tool for this purpose. nih.govyoutube.com

By covalently immobilizing this compound onto a solid support, such as chromatography beads or a membrane, an affinity matrix is created. This matrix can selectively capture streptavidin or avidin, or proteins that have been genetically fused with a streptavidin-binding tag (e.g., Strep-tag). youtube.com When a cell lysate or other complex biological sample is passed over this matrix, only the target protein binds, while other components are washed away.

While the strength of the natural biotin-avidin interaction is advantageous for capture, its near-irreversibility under physiological conditions can make elution of the target protein challenging. nih.gov To overcome this, systems have been developed that use modified versions of streptavidin (like Strep-Tactin) and engineered peptide tags (Strep-tag II) that bind with high specificity but can be eluted under gentle, competitive conditions using a biotin analog like desthiobiotin. youtube.com This allows for the efficient purification of tagged proteins while preserving their structure and function.

Applications in Targeted Biological Systems

Mechanistic Principles of Targeted Delivery Systems Mediated by Biotin-PEG5-CH2CH2COOH Conjugates

Targeted delivery systems aim to increase the concentration of a therapeutic or imaging agent at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. Conjugates made with this compound leverage the natural biological interaction between biotin (B1667282) and its receptors to achieve this specificity. The conjugation of a payload to biotin often involves modifying the vitamin's carboxylic acid group, raising questions about the precise uptake mechanism, as this modification can affect interaction with transporters like the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov

A key principle underlying the use of biotin-based conjugates is the overexpression of biotin receptors on the surface of various cancer cells compared to normal cells. researchgate.netmdpi.com This overexpression is linked to the increased metabolic demand of rapidly proliferating tumor cells for essential vitamins like biotin. researchgate.net This differential expression provides a window for targeted therapeutic strategies. researchgate.netmdpi.com The sodium-dependent multivitamin transporter (SMVT) is a primary receptor responsible for biotin uptake and is a frequent target in these systems. nih.govrsc.org By conjugating a therapeutic agent to this compound, the resulting construct can be directed preferentially to cancer cells that exhibit high levels of biotin receptors. nih.govrsc.org

Research has demonstrated that fluorogenic probes linked to biotin can effectively distinguish between cancer cell lines with high biotin receptor expression and non-cancer cell lines. nih.govrsc.org This targeting strategy has been explored for various cancer types, taking advantage of the elevated receptor presence. researchgate.net

Table 1: Examples of Cancer Cell Lines with Reported Biotin Receptor Overexpression

Cell Line Cancer Type Key Findings
HeLa Cervical Cancer Shows overexpression of SMVT; used to test biotinylated fluorogenic probes. nih.gov
KB Oral Cancer Used as a model for overexpressed biotin receptors in imaging studies. nih.gov
MCF-7 Breast Cancer A biotin receptor-positive (BR(+)) cell line used to show higher uptake of biotin-conjugated gold complexes compared to BR(-) cells. mdpi.com

| MDA-MB-468 | Breast Cancer | Used to create tumor xenografts for in vivo imaging with EGF receptor-targeted probes linked via biotin-PEG. nih.gov |

Once the biotin-conjugated molecule binds to its receptor on the cell surface, internalization is often accomplished through receptor-mediated endocytosis. nih.govmdpi.com This process involves the cell membrane engulfing the bound complex to form an intracellular vesicle, delivering the payload into the cell. Studies using endocytic inhibitors have helped to elucidate this pathway. nih.gov For instance, the use of inhibitors like chlorpromazine, filipin, and amiloride (B1667095) suggests the involvement of a receptor-mediated process for the uptake of biotinylated nanoparticles. nih.gov Interestingly, while the SMVT is a known biotin transporter, some evidence suggests that the endocytosis of larger biotin conjugates may be mediated by a different, as-yet-unidentified "biotin receptor," as the SMVT itself does not typically require endocytosis for vitamin translocation. nih.gov This highlights a critical area of ongoing research to fully understand the uptake mechanisms of biotin conjugates. nih.govnih.gov

Strategies for Enhancing Biocompatibility and Reducing Non-Specific Interactions of Biological Constructs

The inclusion of the polyethylene (B3416737) glycol (PEG) spacer in this compound is crucial for improving the in vivo performance of the resulting conjugates. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for enhancing biocompatibility. The flexible, hydrophilic PEG chain creates a hydration layer around the conjugated entity. nih.gov This "stealth" shield sterically hinders the approach of opsonins and phagocytic cells, allowing the construct to evade the immune system and prolong its circulation time in the bloodstream. nih.govnih.gov

This enhanced biocompatibility is critical for applications like drug delivery, where a longer half-life allows for better tumor accumulation. nih.gov For example, a streptavidin-based complex linked with a biotin-PEG-EGF construct showed a longer circulation time and lower non-specific uptake compared to an avidin-based counterpart, leading to clearer tumor imaging. nih.gov The PEG linker also serves to reduce non-specific binding to surfaces and other proteins, ensuring that the interaction is primarily driven by the specific, high-affinity bond between biotin and its receptor. ethz.ch The length of the PEG chain itself can be optimized to balance stealth properties with receptor accessibility. frontiersin.org

Surface Functionalization of Cells and Biological Interfaces

The ability to modify biological surfaces with specific functionalities is essential for a wide range of applications, from cell tracking to creating advanced therapeutic carriers. This compound is an ideal tool for this purpose, enabling the stable and specific attachment of molecules or nanoparticles to live cells and other biological interfaces. nih.govnih.gov

Biotin-PEG linkers can be used to directly modify cell surfaces, a process known as cell surface re-engineering. nih.gov One common method involves conjugating the this compound to a lipid, such as cholesterol or a phospholipid, creating a biotin-PEG-lipid. This construct can then spontaneously insert its lipid tail into the plasma membrane of a living cell, effectively displaying the biotin moiety on the cell surface. nih.gov This surface biotinylation allows for precise, subsequent binding of streptavidin-coated probes, such as fluorescent quantum dots or magnetic nanoparticles, for cell labeling, imaging, and tracking. nih.govmpg.de

Furthermore, surface biotinylation strategies are fundamental in proteomics for identifying and quantifying plasma membrane proteins. nih.govnih.gov By using reagents like sulfo-NHS-SS-biotin to label surface proteins on intact cells, researchers can then lyse the cells and use streptavidin affinity purification to isolate these proteins for analysis by mass spectrometry. nih.gov This allows for the tracking of changes in the surface proteome in response to genetic alterations or drug treatments. nih.gov

An innovative application of this technology is the engineering of living organisms as drug delivery vehicles. nih.gov Magnetotactic bacteria (MTB), which naturally synthesize magnetic nanoparticles that allow them to align with magnetic fields, have been explored as self-propelled, magnetically guidable drug carriers. nih.govnih.gov A significant challenge, however, is their rapid clearance by the host's immune system. nih.gov

To overcome this, researchers have functionalized the surface of MTB with Biotin-PEG polymers. nih.govnih.gov In a typical procedure, a reagent like Biotin-PEG-NHS (an activated form of Biotin-PEG-COOH) is incubated with the bacteria. The N-hydroxysuccinimide (NHS) ester reacts with primary amine groups present on the bacterial cell surface to form stable amide bonds. nih.gov This process coats the bacteria with a layer of PEG, which provides the "stealth" properties needed to evade phagocytosis. nih.gov The terminal biotin group can then be used to attach therapeutic payloads via a streptavidin bridge. This approach combines the biocompatibility of PEG with the specific targeting of biotin and the directed transport capabilities of MTB, creating a sophisticated and powerful delivery system. nih.govnih.gov

Table 2: Components of an Engineered Magnetotactic Bacteria (MTB) Biocarrier

Component Material/Molecule Function Citation
Biocarrier Magnetotactic Bacteria (MTB) Self-propelled and magnetically steerable vehicle. nih.govnih.gov
Stealth Coating Polyethylene Glycol (PEG) Provides biocompatibility and helps evade immune clearance (phagocytosis). nih.govnih.gov
Targeting/Attachment Ligand Biotin High-affinity binding to streptavidin-conjugated payloads; can also target biotin receptors. nih.govnih.gov

| Linkage Chemistry | NHS Ester-Amine Reaction | Covalently attaches the Biotin-PEG polymer to the bacterial surface. | nih.gov |

Methodological Considerations and Advanced Characterization of Biotin Peg5 Ch2ch2cooh Conjugates and Systems

Spectroscopic Techniques for Conjugation Verification (e.g., Advanced NMR Analysis of Polymer Chains in Conjugates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful conjugation of Biotin-PEG5-CH2CH2COOH to molecules or nanoparticles. Specifically, ¹H-NMR is frequently used to provide structural information and verify the presence of both the biotin (B1667282) and the PEG components in the final product.

In the ¹H-NMR spectrum of a Biotin-PEG conjugate, characteristic peaks corresponding to the protons of the PEG backbone are typically observed around 3.55 ppm. researchgate.net The successful attachment of biotin can be confirmed by the appearance of specific signals from the biotin moiety. For instance, methane (B114726) protons of biotin may appear at approximately 4.02 and 3.9 ppm, while the urea (B33335) protons of the biotin ring can be identified by signals around 6.67 and 6.6 ppm. researchgate.net The integration of these peaks relative to the PEG peaks can provide a quantitative measure of the degree of biotinylation.

Advanced NMR techniques can further elucidate the structure of the polymer chains within the conjugate. For larger polymers, the ¹³C-coupled ¹H peaks of the repeating ethylene (B1197577) glycol units can be used to more accurately determine the molecular weight of the PEG chain and the efficiency of the conjugation compared to relying solely on the uncoupled ¹H signal of the repeating unit. nih.gov The chemical shift of protons adjacent to the linkage site can also provide direct evidence of conjugation. For example, the conjugation of a carboxyl group to a hydroxyl-terminated PEG via an ester linkage results in a downfield shift of the adjacent methylene (B1212753) protons, providing a clear signal for successful coupling. nih.gov

A summary of characteristic ¹H-NMR shifts for Biotin-PEG conjugates is presented in the table below.

Functional Group Approximate Chemical Shift (ppm) Reference
PEG Backbone (CH₂)3.55 researchgate.net
Biotin Methane Protons (CH)3.9 - 4.02 researchgate.net
Biotin Urea Protons (NH)6.6 - 6.67 researchgate.net
Ester Linkage (CH₂)4.28 nih.gov

Table 1: Characteristic ¹H-NMR Chemical Shifts for Biotin-PEG Conjugates.

Microscopic and Imaging Techniques for Morphological and Spatial Analysis of Functionalized Structures (e.g., AFM for Nanoparticle Morphology)

Microscopy techniques are indispensable for visualizing the morphology and spatial arrangement of structures functionalized with this compound. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are two of the most powerful methods for this purpose, providing high-resolution images of individual nanoparticles and functionalized surfaces.

AFM is particularly useful for characterizing the three-dimensional topography of surfaces and nanoparticles. It can provide information on particle size, shape, and surface roughness. For instance, AFM has been used to study the morphology of biotinylated nanoparticles, revealing their spherical shape and size distribution. researchgate.net

These imaging techniques are often used in conjunction with other characterization methods to provide a comprehensive understanding of the functionalized system. For example, positron emission tomography (PET) has been utilized with a radiolabeled form of biotin to noninvasively image its trafficking and distribution in vivo, providing spatial information on a whole-organism level. acs.org

Light Scattering Techniques for Characterization of Particle Size and Distribution in Functionalized Nanosystems (e.g., DLS)

Dynamic Light Scattering (DLS) is a fundamental technique for determining the size and size distribution of nanoparticles functionalized with this compound in a solution. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. cd-bioparticles.com From these fluctuations, the hydrodynamic diameter of the nanoparticles can be calculated using the Stokes-Einstein equation. cd-bioparticles.com

The hydrodynamic diameter represents the effective size of the nanoparticle in a solution, including the biotin-PEG layer and any associated hydration shell. cd-bioparticles.com Therefore, an increase in the hydrodynamic diameter after conjugation with this compound can serve as an indicator of successful surface modification. nih.gov DLS is also crucial for assessing the colloidal stability of the nanosystem, as aggregation will lead to a significant increase in the measured particle size. nih.gov

The polydispersity index (PDI), also obtained from DLS measurements, provides information about the broadness of the size distribution. A low PDI value indicates a monodisperse sample with a narrow size distribution, which is often desirable for biomedical applications to ensure uniform behavior. cd-bioparticles.comnih.gov

The table below shows representative DLS data for nanoparticles before and after functionalization with a biotin-PEG conjugate.

Nanoparticle System Mean Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Reference
TPP-PEG-biotin SANs150Not Reported nih.gov
Ru-1@TPP-PEG-biotin SANs174Not Reported nih.gov
Lutein-loaded PLGA nanoparticles200-300 (approx.)< 0.3 nih.gov
Lutein-loaded PLGA–PEG–biotin nanoparticles200-300 (approx.)< 0.3 nih.gov

Table 2: Representative DLS data for nanoparticles before and after functionalization.

Flow Cytometry for Quantifying this compound Surface Density on Cells

Flow cytometry is a powerful, high-throughput technique used to quantify the surface density of this compound on cells. nih.gov This method is particularly valuable for applications where biotinylated cells are used for targeting or cell-based therapies. The general principle involves labeling the biotinylated cell surface with a fluorescently tagged avidin (B1170675) or streptavidin molecule and then analyzing the fluorescence intensity of individual cells as they pass through a laser beam. biocompare.com

The degree of biotinylation can be controlled by varying the concentration of the biotinylation reagent. researchgate.net Flow cytometry can then be used to assess the extent of this modification. A linear, non-saturating response in fluorescence intensity with increasing concentrations of the biotinylation reagent indicates a controlled and quantifiable labeling process. researchgate.net This technique allows for the optimization of the biotinylation protocol to achieve the desired surface density without causing adverse effects on the cells, such as loss of antigenicity. researchgate.net

The specificity of the biotin-streptavidin interaction provides a highly specific signal with low variability, making it a reliable method for quantifying cell surface modifications. biocompare.com By using calibrated fluorescent beads, it is possible to obtain a quantitative measure of the number of biotin molecules per cell. nih.gov

Quantification of Binding Efficacy and Stoichiometry in Biotin-Avidin/Streptavidin Systems

The strong and highly specific interaction between biotin and avidin or streptavidin is the cornerstone of many applications of this compound. thermofisher.com Quantifying the binding efficacy and stoichiometry of this interaction is crucial for understanding and optimizing the performance of these systems.

Isothermal titration calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). researchgate.netaimspress.com In a typical ITC experiment, a solution of avidin or streptavidin is titrated with the biotin-PEG conjugate, and the heat released or absorbed during binding is measured. The resulting data can be fit to a binding model to determine the aforementioned parameters. aimspress.comaimspress.com Studies have shown that the stoichiometry of the avidin-biotin-PEG complex can be influenced by the length of the PEG chain. nih.gov For instance, shorter PEG chains may allow for a 4:1 stoichiometry (biotin:avidin), while longer chains can sterically hinder binding, leading to a 1:1 stoichiometry. nih.gov

Other techniques can also be used to assess binding. For example, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin. nih.govthermofisher.com HABA binds to avidin, producing a colored complex. When a biotin-containing sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. thermofisher.com This assay can be used to determine the degree of biotinylation of a PEG molecule. nih.gov Quartz crystal microbalance with dissipation (QCM-D) is another technique that can be used to study the interaction between biotin-PEG conjugates and streptavidin on a surface, providing information on binding kinetics and the viscoelastic properties of the formed layer. nih.gov

Technique Parameters Measured Key Findings Reference
Isothermal Titration Calorimetry (ITC)Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Stoichiometry can vary with PEG chain length. nih.gov researchgate.netaimspress.comnih.gov
HABA AssayAmount of biotinAllows for quantification of biotinylation degree. nih.govthermofisher.com
Quartz Crystal Microbalance with Dissipation (QCM-D)Binding kinetics, viscoelastic propertiesPEG chain length affects protein adsorption and binding stoichiometry. nih.gov nih.gov

Table 3: Techniques for Quantifying Binding Efficacy and Stoichiometry.

Assessment of System Stability and Long-Term Performance in Simulated Biological Environments

For in vivo applications, it is critical to assess the stability and long-term performance of this compound-functionalized systems in simulated biological environments, such as serum or plasma. mdpi.com The PEG component is known to enhance stability and prolong circulation half-life by reducing immunogenicity and clearance.

Stability studies often involve incubating the biotin-PEGylated entity in rat serum or human plasma at physiological temperature (37°C) and monitoring its integrity over time using techniques like high-performance liquid chromatography (HPLC). mdpi.com Such studies have shown that PEGylation can significantly slow down the proteolytic degradation of peptides compared to their non-PEGylated counterparts. mdpi.com The length of the PEG chain can also influence stability, although a clear trend of increasing stability with increasing PEG length is not always observed. mdpi.com

The stability of nanoparticles functionalized with Biotin-PEG can be assessed by monitoring their size and charge over several days in a buffer such as phosphate-buffered saline (PBS) at 37°C using DLS. nih.gov Stable nanoparticles should maintain their size and zeta potential over the incubation period. Additionally, the binding of the biotin-PEG conjugate to its target should remain effective over time. Studies have shown that the binding of biotin-PEG conjugates to avidin can be very stable, with dissociation half-times of approximately two days at 25°C for complexes with two ligands per avidin. acs.org

Future Research Directions and Emerging Paradigms

Integration of Biotin-PEG5-CH2CH2COOH into Stimuli-Responsive Systems

The incorporation of this compound into stimuli-responsive systems represents a significant leap forward in the development of "smart" materials for targeted delivery and diagnostics. These systems are designed to undergo physical or chemical changes in response to specific environmental triggers, such as pH, temperature, or the presence of certain enzymes.

The terminal carboxylic acid of this compound can be conjugated to polymers that exhibit pH-dependent solubility or conformational changes. For instance, it can be linked to polycationic polymers like chitosan. Chitosan is soluble in acidic environments and undergoes a phase transition to a gel-like state at a more neutral pH. mdpi.com This property can be harnessed to create injectable hydrogels that are liquid at the time of formulation but solidify in situ under physiological conditions. The biotin (B1667282) moiety provides a specific targeting mechanism, allowing the hydrogel to anchor to cells or tissues expressing avidin (B1170675) or streptavidin. This approach could enable the localized and sustained release of therapeutic agents.

Temperature-responsive polymers, such as Pluronic® F-127, offer another avenue for creating stimuli-responsive systems. These polymers exist as solutions at low temperatures and form gels as the temperature increases to physiological levels. mdpi.com By incorporating this compound, these thermo-responsive hydrogels can be endowed with targeting capabilities, ensuring that the gel forms preferentially at the desired biological site. Research in this area focuses on optimizing the gelation time and erosion profile to control the release kinetics of encapsulated molecules.

Exploration of this compound in Advanced Bio-fabrication and 3D Assembly

The precise and specific interaction between biotin and avidin/streptavidin is being increasingly exploited in the bottom-up construction of complex biological architectures. This compound is a key component in this field, facilitating the controlled assembly of cells, proteins, and other biomolecules into three-dimensional structures.

In tissue engineering, for example, this linker can be used to functionalize scaffolding materials. The carboxylic acid group can be covalently attached to the surface of a polymer scaffold, while the biotin group is then available to capture cells that have been pre-labeled with streptavidin-conjugated antibodies. This allows for the precise spatial organization of different cell types within a 3D construct, mimicking the complex architecture of natural tissues. The PEG5 spacer plays a crucial role in these applications by providing sufficient distance and flexibility for the biotin to interact effectively with streptavidin on adjacent components, while also minimizing non-specific protein adsorption.

Furthermore, the principles of bio-fabrication are being applied to the development of advanced diagnostic arrays and biosensors. This compound can be used to immobilize capture probes (e.g., antibodies, nucleic acids) onto sensor surfaces in a highly ordered and oriented manner. This controlled orientation enhances the accessibility of the binding sites, leading to improved sensitivity and specificity of the assay.

Computational Modeling and Simulation of this compound Interactions with Biomolecules and Surfaces

To fully harness the potential of this compound in various applications, a deeper understanding of its molecular interactions is necessary. Computational modeling and simulation provide powerful tools to investigate these interactions at an atomic level.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the PEG5 chain and its influence on the accessibility of the terminal biotin and carboxylic acid groups. These simulations can predict how the linker behaves in different solvent environments and when tethered to various surfaces, from gold nanoparticles to polymer scaffolds. Understanding the flexibility and spatial orientation of the linker is critical for optimizing its performance in bioconjugation and surface functionalization.

Furthermore, computational models can simulate the binding process of the biotin moiety to avidin or streptavidin. These simulations can elucidate the energetic contributions of different interactions and predict the stability of the resulting complex. This information is invaluable for the rational design of novel biotinylated probes with enhanced binding affinities or specificities. Docking studies can also be used to predict how the entire this compound molecule interacts with other biomolecules, providing insights into potential steric hindrance or non-specific binding events.

Development of Novel Analytical Methods for In-Situ Monitoring of this compound-Mediated Processes

As this compound is increasingly used in dynamic biological systems, there is a growing need for analytical techniques that can monitor its behavior in real-time and in its native environment. Traditional analytical methods often require sample destruction or removal from the biological context.

Techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR) are well-suited for studying the kinetics of biotin-streptavidin interactions on surfaces. These label-free techniques can provide real-time data on the binding and dissociation rates of molecules functionalized with this compound.

For monitoring processes within cellular environments, fluorescence-based methods are being developed. For instance, the carboxylic acid group of this compound can be conjugated to a fluorophore, allowing for the visualization of its localization and trafficking within living cells using advanced microscopy techniques like confocal or super-resolution microscopy. The development of environmentally sensitive (solvatochromic) dyes that can be incorporated into the linker could provide information about the local molecular environment.

Expansion into Multi-Modal Bioconjugation Strategies with this compound as a Core Component

The true versatility of this compound lies in its potential to serve as a central hub in multi-modal bioconjugation strategies. The presence of two distinct functional groups—the biotin and the carboxylic acid—allows for the orthogonal attachment of different molecular entities.

For example, the carboxylic acid can be used to attach the linker to a nanoparticle core, while the biotin is used to capture a targeting ligand. The nanoparticle itself can be loaded with a therapeutic agent or an imaging contrast agent. This creates a multi-functional nanocarrier that can be targeted to a specific cell type, deliver a therapeutic payload, and be visualized using a medical imaging modality.

Furthermore, the carboxylic acid can be modified to introduce other reactive groups, expanding the range of possible conjugation chemistries. This "hub-and-spoke" approach allows for the assembly of highly complex and customized biomolecular constructs. Future research will likely focus on developing more sophisticated multi-modal systems where this compound acts as the linchpin, connecting targeting moieties, therapeutic agents, imaging probes, and other functional components into a single, integrated system.

Q & A

Basic: How does the structural configuration of Biotin-PEG5-CH2CH2COOH influence its functionality in biomolecular conjugation?

Answer:
The compound comprises three critical components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating selective capture or detection in assays like ELISA or pull-down experiments .
  • PEG5 spacer : A 5-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and minimizes non-specific interactions in aqueous and biological matrices .
  • Carboxylic acid (-COOH) : Provides a reactive site for covalent conjugation to amine-containing biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry (e.g., EDC/NHS) .

Methodological Insight : Optimize the PEG chain length (e.g., PEG5 vs. PEG2) to balance solubility and spatial flexibility for target accessibility .

Basic: What methodological considerations are essential for conjugating this compound to amine-containing biomolecules?

Answer:
Key steps include:

Activation of -COOH : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS to form an active ester intermediate, enhancing reaction efficiency .

pH Optimization : Conduct reactions at pH 4.5–5.5 to maximize carboxylate activation while preserving biomolecule stability.

Molar Ratio : Employ a 10:1 molar excess of this compound to the target biomolecule to ensure sufficient conjugation yield .

Purification : Remove unreacted reagents via size-exclusion chromatography or dialysis.

Validation : Confirm conjugation via MALDI-TOF mass spectrometry to detect mass shifts .

Advanced: How can researchers resolve contradictory data regarding the efficiency of this compound in different conjugation protocols?

Answer:
Contradictions often arise from:

  • Reaction Conditions : Compare EDC/sulfo-NHS vs. direct carbodiimide methods; the former reduces hydrolysis and improves stability in aqueous buffers .
  • Biomolecule Properties : Hydrophobic proteins may require PEGylated biotin derivatives with longer spacers (e.g., PEG10) to prevent aggregation .
  • Quantitative Analysis : Use fluorophore-labeled streptavidin to quantify biotin incorporation via fluorescence intensity vs. traditional Bradford assays, which may underestimate efficiency due to PEG interference .

Experimental Design : Perform side-by-side comparisons under controlled variables (pH, temperature, reagent ratios) and validate with orthogonal techniques (e.g., HPLC, SDS-PAGE) .

Advanced: What analytical strategies are required to validate the successful conjugation of this compound in complex biological systems?

Answer:

  • Structural Confirmation :
    • MALDI-TOF/MS : Detect mass shifts corresponding to biotin-PEG5 adducts on the target biomolecule .
    • NMR Spectroscopy : Analyze PEG5 proton signals (δ 3.5–3.7 ppm) to verify spacer integrity post-conjugation .
  • Functional Validation :
    • Streptavidin Binding Assay : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and compare to unconjugated biotin controls .
    • In-Cell Localization : Employ confocal microscopy with fluorophore-labeled streptavidin to track biotinylated conjugates in live cells .

Pitfall Avoidance : Account for PEG-related artifacts in SDS-PAGE (e.g., smearing) by using gradient gels and alternative stains like silver nitrate .

Advanced: How to design experiments to assess the impact of PEG chain length (e.g., PEG5 vs. PEG2) on the pharmacokinetics of biotinylated therapeutics?

Answer:

  • In Vitro Modeling :
    • Compare cellular uptake rates in endothelial cells using flow cytometry with pH-sensitive dyes (e.g., pHrodo™) to track internalization .
    • Measure steric shielding effects via competitive binding assays with anti-PEG antibodies .
  • In Vivo Studies :
    • Use radiolabeled (e.g., ¹²⁵I) this compound conjugates to quantify biodistribution and clearance in murine models .
    • Analyze PEG5 vs. PEG2 effects on circulation half-life using pharmacokinetic modeling (e.g., two-compartmental analysis) .

Data Interpretation : Correlate PEG length with reduced renal clearance (longer chains > 10 kDa) and enhanced tumor targeting via the EPR effect .

Advanced: What experimental frameworks are recommended for studying the stability of this compound under physiological conditions?

Answer:

  • Hydrolytic Stability :
    • Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester bond hydrolysis via LC-MS over 72 hours .
  • Enzymatic Degradation :
    • Expose to esterases (e.g., porcine liver esterase) and quantify degradation products using HPLC-UV .
  • Oxidative Stress Testing :
    • Treat with H₂O₂ (0.1–1 mM) to simulate oxidative environments and assess PEG5 integrity via GPC (gel permeation chromatography) .

Mitigation Strategies : Incorporate terminal modifications (e.g., methyl-capped PEG) to enhance stability in serum-containing media .

Retrosynthesis Analysis

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Biotin-PEG5-CH2CH2COOH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.